Iodophenpropit dihydrobromide -

Iodophenpropit dihydrobromide

Catalog Number: EVT-271786
CAS Number:
Molecular Formula: C15H21Br2IN4S
Molecular Weight: 576.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Iodophenpropit dihydrobromide is a synthetic compound widely employed in scientific research as a potent and selective antagonist of the histamine H3 receptor (H3R). [, , , , , ] Its high affinity for the H3R, coupled with its selectivity over other histamine receptor subtypes, makes it a valuable tool for investigating the physiological and pathological roles of H3R in various biological systems. [, , , ]

Synthesis Analysis

The synthesis of Iodophenpropit dihydrobromide involves a copper(I)-assisted nucleophilic non-isotopic exchange reaction. [] This reaction utilizes the corresponding bromo derivative, S-[3-(4(5)-imidazolyl)propyl],N-[2-(4-bromophenyl)ethyl]isothiourea, as the starting material and replaces the bromine atom with a radioactive iodine-125 (125I) atom. [] The resulting radiolabeled compound, S-[3-(4(5)-imidazolyl)propyl],N-[2-(4-{125I}-iodophenyl)ethyl]isothiourea sulfate, is then purified using reverse-phase high-performance liquid chromatography (HPLC). [] This synthetic approach yields Iodophenpropit dihydrobromide with high chemical and radiochemical purity (>98%) and a specific activity of 1900 Ci/mmol. []

Mechanism of Action

Iodophenpropit dihydrobromide exerts its effects by competitively binding to H3Rs, effectively blocking the binding of endogenous histamine and other H3R agonists. [, , ] This antagonism inhibits the activation of H3R-mediated signaling pathways, which are primarily coupled to the inhibitory G protein (Gi). [, , ] By inhibiting Gi protein activation, Iodophenpropit dihydrobromide can prevent the downstream effects of H3R activation, such as the inhibition of cAMP production and neurotransmitter release. [, , ]

Applications
  • H3 Receptor Characterization: Iodophenpropit dihydrobromide, especially its radiolabeled form ([125I]-iodophenpropit), has been instrumental in characterizing H3R binding sites in the brain. [] Its high affinity and selectivity allow researchers to map the distribution of H3Rs in various brain regions, providing insights into their potential roles in cognitive functions, sensory processing, and endocrine regulation. [, ]

  • Investigating H3 Receptor Pharmacology: Iodophenpropit dihydrobromide has been widely used in pharmacological studies to investigate the structure-activity relationships of H3R ligands. [, , , ] By comparing the binding affinities and functional activities of different H3R ligands, researchers can gain a better understanding of the molecular determinants governing H3R activation and develop more selective and potent H3R modulators. [, , ]

  • Exploring H3 Receptor Physiology and Pathology: Iodophenpropit dihydrobromide has been employed in studies exploring the physiological and pathological roles of H3Rs in various biological systems. For instance, it has been used to investigate the role of H3Rs in regulating neurotransmitter release, [] modulating sleep-wake cycles, [] and influencing cognitive processes. []

Future Directions
  • Investigating H3 Receptor Subtypes: While Iodophenpropit dihydrobromide exhibits high affinity for H3Rs, research suggests the existence of H3R subtypes. [] Future studies can explore the pharmacological differences between these subtypes and develop subtype-selective ligands.

Thioperamide

    Compound Description: Thioperamide is a well-established histamine H3 receptor antagonist often used as a reference compound in pharmacological studies. [, , , ] It displays high affinity for the H3 receptor but also exhibits some affinity for the 5-HT3 receptor and the sigma receptor. []

    Relevance: Thioperamide serves as a prototype histamine H3 receptor antagonist, making it structurally related to Iodophenpropit dihydrobromide, also a potent H3 antagonist. [] Both compounds share a similar core structure with variations in substituents. Furthermore, like Iodophenpropit dihydrobromide, Thioperamide shows an affinity for the 5-HT3 receptor. []

Clobenpropit

    Compound Description: Clobenpropit is another histamine H3 receptor antagonist known for its relatively high potency. [, ] It is capable of acting as a noncompetitive antagonist at the NMDA receptor, specifically the NR1/NR2B subtype, with submicromolar potency. []

    Relevance: Clobenpropit and Iodophenpropit dihydrobromide are both histamine H3 receptor antagonists. [, ] While they differ in certain structural aspects, their shared classification as H3 antagonists and potential for interaction with other targets like the NMDA receptor highlight their structural relationship. []

JNJ 7777120

    Compound Description: JNJ 7777120 is a selective and potent histamine H4 receptor antagonist. [] It is an indolylpiperazine derivative, discovered through high-throughput screening and medicinal chemistry efforts. []

    Relevance: While JNJ 7777120 is a selective H4 antagonist, it falls under the broader category of histamine receptor ligands, similar to Iodophenpropit dihydrobromide. [] The research highlighting JNJ 7777120 alongside the exploration of Iodophenpropit dihydrobromide as a potential H4 ligand showcases the investigation into structurally related compounds targeting histamine receptors. []

VUF 6002

    Compound Description: VUF 6002, a benzimidazole analog, exhibits selective and potent antagonism at the histamine H4 receptor. [] It is structurally related to JNJ 7777120. []

4-Methylhistamine

    Compound Description: 4-Methylhistamine is identified as a high-affinity histamine H4 receptor agonist. [] It demonstrates 100-fold selectivity for the human H4 receptor over other histamine receptor subtypes. []

Imetit

    Compound Description: Imetit is a potent histamine H3 receptor agonist. [, ] It is structurally similar to Iodophenpropit dihydrobromide, belonging to the same chemical class. [] Imetit also exhibits affinity for the 5-HT3 receptor. []

    Relevance: Imetit's structural similarity to Iodophenpropit dihydrobromide, along with their shared interaction with both the H3 and 5-HT3 receptors, classifies it as a structurally related compound. [] Despite their similar structures, Imetit acts as an H3 agonist while Iodophenpropit dihydrobromide functions as an antagonist. []

Burimamide

  • Relevance: Although recognized for its H2 receptor antagonism, Burimamide's interaction with the H3 receptor, similar to Iodophenpropit dihydrobromide, makes it a structurally related compound. [, ] The fact that Burimamide can exhibit both agonist and antagonist activity at the H3 receptor further highlights the complex pharmacological profiles of these structurally related compounds. []

(R)-α-Methylhistamine

    Compound Description: (R)-α-Methylhistamine is a histamine H3 receptor agonist. [] Unlike other related compounds, it does not show affinity for the 5-HT3 receptor. []

    Relevance: As a histamine H3 receptor agonist, (R)-α-Methylhistamine is considered structurally related to Iodophenpropit dihydrobromide, despite the latter being an antagonist at the same receptor. [] Their contrasting activities at the H3 receptor highlight the diverse pharmacological effects possible within a group of structurally related compounds. []

Properties

Product Name

Iodophenpropit dihydrobromide

IUPAC Name

3-(1H-imidazol-5-yl)propyl N'-[2-(4-iodophenyl)ethyl]carbamimidothioate;dihydrobromide

Molecular Formula

C15H21Br2IN4S

Molecular Weight

576.1 g/mol

InChI

InChI=1S/C15H19IN4S.2BrH/c16-13-5-3-12(4-6-13)7-8-19-15(17)21-9-1-2-14-10-18-11-20-14;;/h3-6,10-11H,1-2,7-9H2,(H2,17,19)(H,18,20);2*1H

InChI Key

BOSOGNBLIWPCMS-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CCN=C(N)SCCCC2=CN=CN2)I.Br.Br

Solubility

Soluble in DMSO

Synonyms

Iodophenpropit Dihydrobromide

Canonical SMILES

C1=CC(=CC=C1CCN=C(N)SCCCC2=CN=CN2)I.Br.Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.